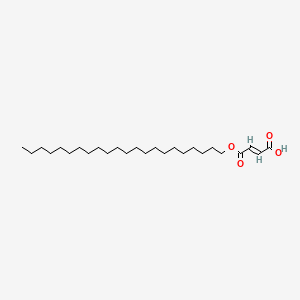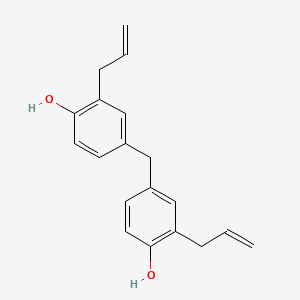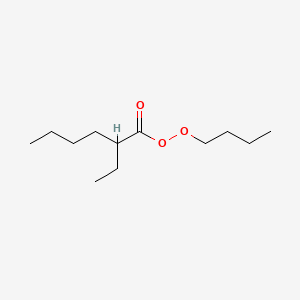
Docosyl hydrogen fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosyl hydrogen fumarate is an organic compound with the molecular formula C26H48O4 It is a derivative of fumaric acid, where one of the hydrogen atoms is replaced by a docosyl group (a 22-carbon aliphatic chain)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Docosyl hydrogen fumarate can be synthesized through the esterification of fumaric acid with docosanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: Docosyl hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: The docosyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The fumarate moiety can be reduced to succinate derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Docosanoic acid and fumaric acid.
Reduction: Docosyl succinate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Docosyl hydrogen fumarate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique thermal and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as hydrophobic coatings and surfactants.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in biological systems.
Industrial Applications: It is used in the production of specialty chemicals and additives for various industrial processes.
Mecanismo De Acción
The mechanism of action of docosyl hydrogen fumarate involves its interaction with cellular membranes and enzymes. The docosyl group imparts hydrophobic properties, allowing the compound to integrate into lipid bilayers and affect membrane fluidity. Additionally, the fumarate moiety can participate in redox reactions, influencing cellular metabolic pathways and signaling processes .
Comparación Con Compuestos Similares
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Known for its applications in polymer synthesis and as a plasticizer.
Disodium fumarate: Utilized in food and pharmaceutical industries as an additive.
Uniqueness of Docosyl Hydrogen Fumarate: this compound stands out due to its long aliphatic chain, which imparts unique hydrophobic properties and enhances its potential for use in materials science and polymer chemistry. Its ability to form stable copolymers with various monomers makes it a valuable compound for developing advanced materials with tailored properties .
Propiedades
Número CAS |
45302-46-3 |
|---|---|
Fórmula molecular |
C26H48O4 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(E)-4-docosoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-30-26(29)23-22-25(27)28/h22-23H,2-21,24H2,1H3,(H,27,28)/b23-22+ |
Clave InChI |
RMLKCUDDJZHVOL-GHVJWSGMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)








